molecular formula C17H18N2O2S B5876421 2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide

Cat. No. B5876421
M. Wt: 314.4 g/mol
InChI Key: MLWXDAZXQOFFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide, commonly known as acetanilide, is an organic compound with the chemical formula C8H9NO. It is a white crystalline solid that is soluble in water, alcohol, and ether. Acetanilide has been widely studied for its various applications in the field of scientific research.

Mechanism of Action

The mechanism of action of acetanilide is not fully understood. It is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. Acetanilide may also inhibit the activity of other enzymes, such as lipoxygenase and nitric oxide synthase.
Biochemical and Physiological Effects:
Acetanilide has been shown to have analgesic and antipyretic effects. It has also been shown to have anti-inflammatory and antiplatelet effects. Acetanilide is metabolized in the liver to form N-acetyl-p-aminophenol (APAP), which is excreted in the urine. APAP is a major metabolite of acetaminophen, which is a widely used analgesic and antipyretic drug.

Advantages and Limitations for Lab Experiments

Acetanilide is a relatively inexpensive and readily available compound that can be easily synthesized in the laboratory. It is also stable and has a long shelf life. However, acetanilide is toxic and should be handled with care. It is also a suspected carcinogen and should be used with caution.

Future Directions

There are several future directions for the study of acetanilide. One area of research is the development of new synthetic methods for the production of acetanilide and its derivatives. Another area of research is the study of the mechanism of action of acetanilide and its metabolites. This could lead to the development of new analgesic and anti-inflammatory drugs. Additionally, the use of acetanilide as a model compound for the study of various chemical reactions could lead to the discovery of new organic reactions and the development of new synthetic methods.

Synthesis Methods

Acetanilide can be synthesized by the reaction of aniline and acetic anhydride in the presence of glacial acetic acid. The reaction is exothermic and requires careful temperature control. The reaction mixture is then cooled and the resulting solid is filtered and recrystallized from hot water to obtain pure acetanilide.

Scientific Research Applications

Acetanilide has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as an intermediate in the production of dyes, pharmaceuticals, and rubber chemicals. Acetanilide has been used as a model compound for the study of various chemical reactions, such as electrophilic substitution and nucleophilic addition reactions. It has also been used as a reagent in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13-7-9-15(10-8-13)19-17(21)12-22-11-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXDAZXQOFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

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